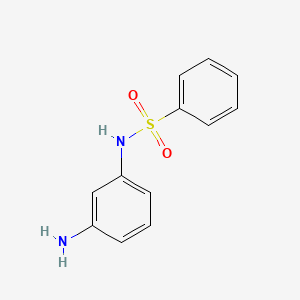

N-(3-Aminophenyl)benzolsulfonamid

Übersicht

Beschreibung

N-(3-aminophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(3-aminophenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer-Anwendungen

“N-(3-Aminophenyl)benzolsulfonamid” und seine Derivate wurden auf ihre potenziellen anticancerogenen Eigenschaften untersucht . Diese Verbindungen haben signifikante inhibitorische Wirkungen gegen bestimmte Krebszelllinien gezeigt, wie z. B. die dreifach-negativen Brustkrebszelllinie (MDA-MB-231) und eine weitere Brustkrebszelllinie (MCF-7) . Einige dieser Derivate haben eine hohe Selektivität gegenüber diesen Krebszelllinien gezeigt .

Antimikrobielle Anwendungen

Neben ihren anticancerogenen Eigenschaften wurden “this compound”-Derivate auch auf ihre antimikrobiellen Eigenschaften untersucht . Diese Verbindungen könnten möglicherweise bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden .

Hemmung der Carboanhydrase IX

“this compound”-Derivate hemmen die Carboanhydrase IX . Carboanhydrase IX ist in vielen soliden Tumoren überexprimiert, und ihre Hemmung kann ein nützliches Ziel für die Entdeckung neuer antiproliferativer Mittel sein .

Induktion der Apoptose

Es wurde festgestellt, dass bestimmte Derivate von “this compound” Apoptose in Krebszellen induzieren . Beispielsweise konnte ein Derivat Apoptose in MDA-MB-231-Zellen induzieren .

Zelluläre Aufnahmeuntersuchungen

“this compound”-Derivate wurden auf ihre zelluläre Aufnahme in Krebszellen untersucht . Das Verständnis der zellulären Aufnahme dieser Verbindungen kann wertvolle Informationen über ihren Wirkmechanismus liefern .

Proteomikforschung

“this compound” wird auch als biochemisches Mittel für die Proteomikforschung eingesetzt . Proteomik ist die groß angelegte Untersuchung von Proteinen, und diese Verbindung kann in verschiedenen Proteomikanwendungen eingesetzt werden .

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which n-(3-aminophenyl)benzenesulfonamide belongs, are known to inhibit dihydropteroate synthetase, a vital enzyme for the synthesis of tetrahydrofolate .

Mode of Action

Sulfonamides, including N-(3-aminophenyl)benzenesulfonamide, are competitive inhibitors of dihydropteroate synthetase . They bind to the enzyme’s active site, preventing the normal substrate, para-aminobenzoic acid (PABA), from binding. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial coenzyme for nucleic acid synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by N-(3-aminophenyl)benzenesulfonamide disrupts the folate synthesis pathway . This disruption prevents the formation of tetrahydrofolate, which is essential for the synthesis of purine and pyrimidine nucleotides. These nucleotides are the building blocks of DNA and RNA, so their depletion inhibits bacterial growth and division .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of tetrahydrofolate synthesis by N-(3-aminophenyl)benzenesulfonamide results in the depletion of nucleotides, inhibiting DNA and RNA synthesis. This inhibition prevents bacterial growth and division, leading to a bacteriostatic effect .

Biochemische Analyse

Biochemical Properties

N-(3-aminophenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of lysine-specific demethylase 1. This enzyme is involved in the regulation of histone methylation, which affects gene expression and cellular function. N-(3-aminophenyl)benzenesulfonamide interacts with lysine-specific demethylase 1 by binding to its active site, thereby inhibiting its activity. This interaction is selective and reversible, making N-(3-aminophenyl)benzenesulfonamide a valuable tool for studying the role of lysine-specific demethylase 1 in various biological processes .

Cellular Effects

N-(3-aminophenyl)benzenesulfonamide has been shown to influence various types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation by affecting cell signaling pathways and gene expression. For example, N-(3-aminophenyl)benzenesulfonamide can downregulate the expression of genes involved in cell cycle progression, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of N-(3-aminophenyl)benzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of lysine-specific demethylase 1, N-(3-aminophenyl)benzenesulfonamide inhibits the demethylation of histone H3 at lysine 4 and lysine 9. This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular function. Additionally, N-(3-aminophenyl)benzenesulfonamide can inhibit other enzymes, such as carbonic anhydrase IX, which plays a role in cellular pH regulation and tumor progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-aminophenyl)benzenesulfonamide can change over time. This compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules. Long-term studies have shown that N-(3-aminophenyl)benzenesulfonamide can have sustained effects on cellular function, including prolonged inhibition of lysine-specific demethylase 1 and carbonic anhydrase IX. These long-term effects can lead to changes in gene expression and cellular metabolism that persist even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of N-(3-aminophenyl)benzenesulfonamide vary with different dosages in animal models. At low doses, this compound can selectively inhibit lysine-specific demethylase 1 without causing significant toxicity. At higher doses, N-(3-aminophenyl)benzenesulfonamide may cause adverse effects, such as liver toxicity and changes in blood chemistry. Threshold effects have been observed, where the compound’s efficacy and toxicity increase sharply beyond a certain dosage .

Metabolic Pathways

N-(3-aminophenyl)benzenesulfonamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can inhibit carbonic anhydrase IX, which is involved in the regulation of cellular pH and metabolic flux. By inhibiting this enzyme, N-(3-aminophenyl)benzenesulfonamide can alter the levels of metabolites and affect cellular energy production .

Transport and Distribution

Within cells and tissues, N-(3-aminophenyl)benzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on gene expression and chromatin structure. The transport and distribution of N-(3-aminophenyl)benzenesulfonamide can influence its localization and activity within cells .

Subcellular Localization

N-(3-aminophenyl)benzenesulfonamide is primarily localized in the nucleus, where it interacts with histone proteins and enzymes involved in gene regulation. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of N-(3-aminophenyl)benzenesulfonamide are closely linked to its localization within the cell, as it needs to be in proximity to its target enzymes to exert its effects .

Biologische Aktivität

N-(3-Aminophenyl)benzenesulfonamide, a member of the sulfonamide drug class, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of N-(3-aminophenyl)benzenesulfonamide can be attributed to its structural features, particularly the sulfonamide group. This group enables the compound to mimic natural substrates, facilitating interaction with various molecular targets such as enzymes and receptors. The primary mechanisms through which this compound exerts its effects include:

- Inhibition of Carbonic Anhydrase Isozymes : N-(3-aminophenyl)benzenesulfonamide has been shown to inhibit carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in various tumors. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for treating infections .

Structure-Activity Relationships (SAR)

The efficacy of N-(3-aminophenyl)benzenesulfonamide can be influenced by structural modifications. Studies have demonstrated that changes in the substituents on the aromatic rings can significantly alter biological activity. For example:

- Substituent Variations : Modifying the amino or sulfonamide groups can enhance or reduce inhibitory potency against specific targets. Compounds with electron-donating groups generally exhibit increased activity due to enhanced binding affinity to their targets .

Table 1: Structure-Activity Relationships of Sulfonamide Derivatives

| Compound | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| 4e | CA IX | 10.93 | Antiproliferative |

| 4g | CA IX | 15.06 | Antiproliferative |

| 4h | CA II | 1.55 | Antiproliferative |

| 4d | E. coli | 6.72 | Antimicrobial |

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(3-aminophenyl)benzenesulfonamide and its derivatives:

- Anticancer Activity : A study demonstrated that derivatives of benzenesulfonamides, including N-(3-aminophenyl)benzenesulfonamide, showed significant antiproliferative effects in vitro against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The compounds induced apoptosis and exhibited selectivity for cancer cells over normal cells .

- Antimicrobial Effects : Research indicated that N-(3-aminophenyl)benzenesulfonamide displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics .

- Cardiovascular Effects : In isolated rat heart models, certain sulfonamide derivatives were shown to affect coronary resistance and perfusion pressure, suggesting potential applications in cardiovascular therapies .

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYQFOIEMVGGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474387 | |

| Record name | N-(3-aminophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104997-09-3 | |

| Record name | N-(3-aminophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.